

Synonyms for Peldesine dihydrochloride (e.g., BCX 34 dihydrochloride)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Peldesine dihydrochloride

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An In-Depth Technical Guide to Peldesine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Synonyms and Identifiers

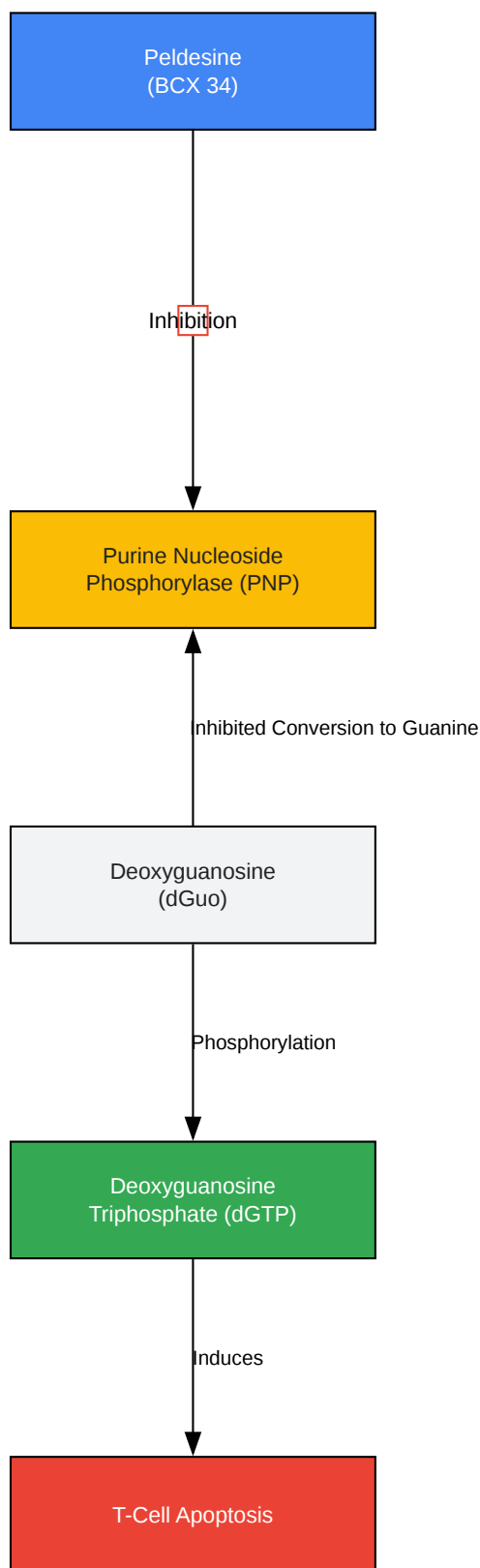
Peldesine dihydrochloride is a potent, selective inhibitor of purine nucleoside phosphorylase (PNP). It is also widely known by its investigational name, BCX 34 dihydrochloride. A comprehensive list of its synonyms and chemical identifiers is provided below for clear identification and cross-referencing in research and development.

Identifier Type	Identifier
Common Name	Peldesine dihydrochloride
Synonym	BCX 34 dihydrochloride
IUPAC Name	2-amino-7-(pyridin-3-ylmethyl)-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride
CAS Number	133432-71-0 (for Peldesine)
Molecular Formula	C ₁₂ H ₁₁ N ₅ O · 2HCl
Molecular Weight	314.17 g/mol

Mechanism of Action: Targeting T-Cell Proliferation

Peldesine is a purine analogue that acts as a competitive inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway.^[1] In T-lymphocytes, the inhibition of PNP leads to an accumulation of deoxyguanosine (dGuo).^[2] This excess dGuo is then phosphorylated by deoxyguanosine kinase to form deoxyguanosine triphosphate (dGTP).^[3] The elevated intracellular concentrations of dGTP are cytotoxic to T-cells as they inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, ultimately leading to apoptosis (programmed cell death) of the T-cells.^{[2][3]} This selective action on T-lymphocytes makes Peldesine a targeted immunosuppressive and antineoplastic agent.^[4]

Signaling Pathway of Peldesine-Induced T-Cell Apoptosis



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Caption: Mechanism of Peldesine-induced T-cell apoptosis.

Quantitative Data

The following tables summarize key quantitative data for **Peldesine dihydrochloride** from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity

Target	System	IC ₅₀	Reference
Purine Nucleoside Phosphorylase (PNP)	Human Red Blood Cells	36 nM	[3]
Purine Nucleoside Phosphorylase (PNP)	Rat Red Blood Cells	5 nM	[3]
Purine Nucleoside Phosphorylase (PNP)	Mouse Red Blood Cells	32 nM	[3]
T-Cell Proliferation	Human CCRF-CEM T-cells (with deoxyguanosine)	0.57 µM	[3]
T-Cell Proliferation	Human Peripheral Blood Mononuclear Cells (PBMCs) - OKT3 stimulated	0.7 - 4 µM	[2]
T-Cell Proliferation	Human Peripheral Blood Mononuclear Cells (PBMCs) - Tetanus toxoid stimulated	0.7 - 4 µM	[2]
T-Cell Proliferation	Human Peripheral Blood Mononuclear Cells (PBMCs) - Mixed lymphocyte reaction	0.7 - 4 µM	[2]
T-Cell Proliferation	Human Peripheral Blood Mononuclear Cells (PBMCs) - IL-2 stimulated	14.6 µM	[2]
T-Cell Proliferation	Purified Human T-Cells - IL-2 stimulated	0.62 µM	[2]
T-Cell Proliferation	Purified Human CD4+ T-Cells - IL-2	0.24 µM	[2]

stimulated			
T-Cell Proliferation	Purified Human CD8+		
	T-Cells - IL-2	0.62 µM	[2]
	stimulated		

Table 2: Pharmacokinetic Parameters in Healthy Volunteers (Single Oral Dose)

Parameter	Value	Reference
Terminal Half-life (t½)	3.5 ± 1.0 hours	[5]
Absolute Bioavailability	~51%	[5]
Urinary Excretion (24h, unchanged)	~82% of absorbed dose	[5]

Table 3: Phase III Clinical Trial Results (Topical Peldesine 1% Cream in Cutaneous T-Cell Lymphoma)

Endpoint	Peldesine (BCX-34) Group	Placebo (Vehicle Cream) Group	P-value	Reference
Overall Response Rate	28% (12/43 patients)	24% (11/46 patients)	0.677	

Note: The study concluded that 1% Peldesine cream was not significantly more effective than the vehicle cream.

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of Peldesine's properties.

Protocol 1: Purine Nucleoside Phosphorylase (PNP) Activity Assay

This protocol outlines a general method for determining the inhibitory activity of Peldesine on PNP.

Objective: To quantify the enzymatic activity of PNP in the presence and absence of Peldesine.

Materials:

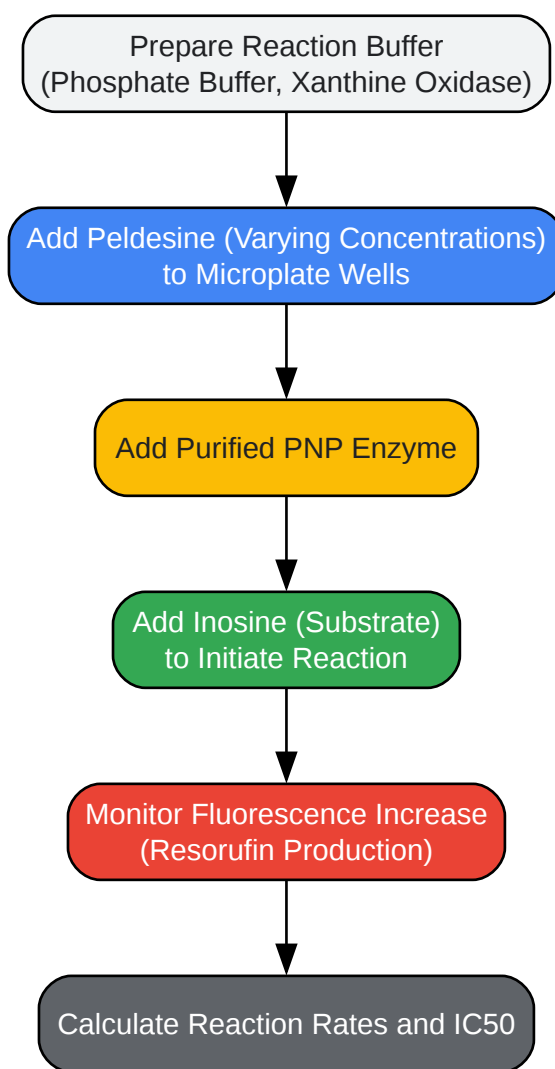
- Purified PNP enzyme
- Inosine (substrate)
- Phosphate buffer
- **Peldesine dihydrochloride** (test inhibitor)
- Xanthine oxidase
- Amplex Red reagent
- Horseradish peroxidase
- Microplate reader

Methodology:

- Prepare a reaction buffer containing phosphate buffer and xanthine oxidase.
- Add varying concentrations of **Peldesine dihydrochloride** to the wells of a microplate.
- Add the purified PNP enzyme to each well and incubate briefly.
- Initiate the reaction by adding the substrate, inosine.
- The reaction (conversion of inosine to hypoxanthine and ribose-1-phosphate) is coupled with the oxidation of hypoxanthine by xanthine oxidase, which produces hydrogen peroxide.
- The hydrogen peroxide, in the presence of horseradish peroxidase, reacts with Amplex Red to generate the fluorescent product, resorufin.

- Monitor the increase in fluorescence over time using a microplate reader.
- Calculate the rate of reaction for each concentration of Peldesine.
- Determine the IC_{50} value by plotting the reaction rates against the logarithm of the inhibitor concentration.

Experimental Workflow: PNP Inhibition Assay



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Caption: Workflow for a PNP enzymatic activity assay.

Protocol 2: T-Cell Proliferation Assay (CFSE-Based)

This protocol describes a method to assess the effect of Peldesine on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE).

Objective: To measure the inhibition of T-cell proliferation by Peldesine.

Materials:

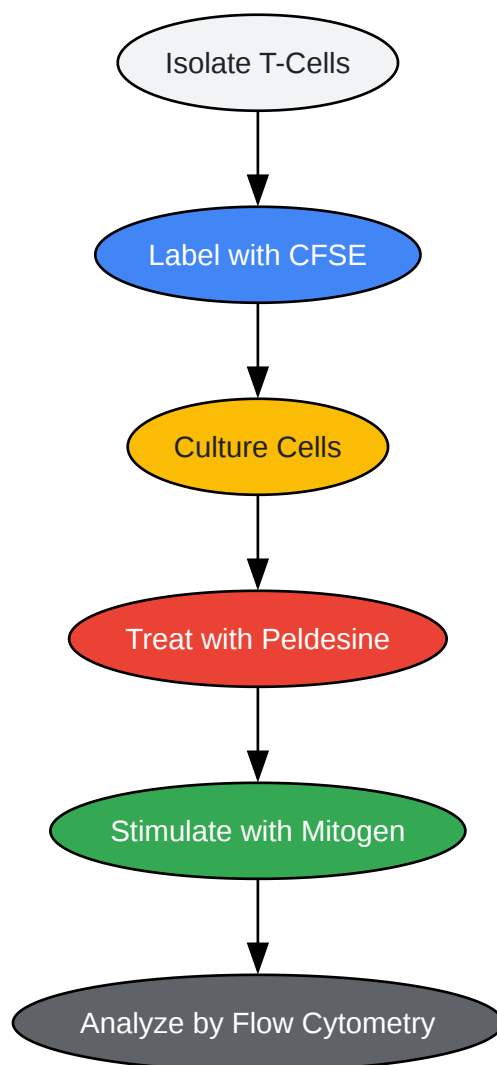
- Peripheral blood mononuclear cells (PBMCs) or purified T-cells
- RPMI-1640 medium supplemented with fetal bovine serum
- T-cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
- Carboxyfluorescein succinimidyl ester (CFSE)
- **Peldesine dihydrochloride**
- Flow cytometer

Methodology:

- Isolate PBMCs or T-cells from whole blood.
- Label the cells with CFSE, a fluorescent dye that covalently binds to intracellular proteins.
- Wash the cells to remove excess CFSE.
- Culture the CFSE-labeled cells in RPMI-1640 medium.
- Add varying concentrations of **Peldesine dihydrochloride** to the cell cultures.
- Stimulate T-cell proliferation by adding a mitogen (e.g., PHA).
- Incubate the cells for 3-5 days.
- Harvest the cells and analyze by flow cytometry.
- As cells divide, the CFSE fluorescence intensity is halved in daughter cells. The reduction in fluorescence is proportional to the number of cell divisions.

- Quantify the percentage of proliferating cells and the number of cell divisions in the presence of different concentrations of Peldesine to determine its inhibitory effect.

Logical Relationship: T-Cell Proliferation Assay



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Caption: Logical flow of a CFSE-based T-cell proliferation assay.

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- To cite this document: BenchChem. [Synonyms for Peldesine dihydrochloride (e.g., BCX 34 dihydrochloride)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8137014#synonyms-for-peldesine-dihydrochloride-e-g-bcx-34-dihydrochloride]

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